

# basic properties of colloidal gold and silver nanoparticles

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An In-depth Technical Guide on the Core Properties of Colloidal Gold and Silver Nanoparticles

### Introduction

Colloidal gold and silver nanoparticles are nanoscale materials that have garnered significant interest within the scientific community, particularly in the fields of medicine, diagnostics, and drug development.[1][2] These particles, typically ranging from 1 to 100 nanometers in size, exhibit unique physicochemical and optical properties that differ markedly from their bulk metal counterparts.[3][4] Their high surface-area-to-volume ratio, biocompatibility (especially for gold), and tunable optical characteristics make them ideal candidates for a vast array of biomedical applications.[5][6][7]

Gold nanoparticles (AuNPs) are renowned for their stability, ease of surface functionalization, and strong light absorption and scattering, which are central to their use in diagnostics, bioimaging, and photothermal therapy.[8][9] Silver nanoparticles (AgNPs) are particularly valued for their potent and broad-spectrum antimicrobial properties, making them crucial in the development of advanced wound dressings, sterile coatings for medical devices, and as therapeutic agents.[10][11][12] This guide provides a detailed overview of the fundamental properties of colloidal gold and silver nanoparticles, their synthesis and characterization, and their applications relevant to drug development professionals.

### **Synthesis of Colloidal Nanoparticles**



The synthesis of metallic nanoparticles involves the reduction of metal ions in a solution, leading to the formation of neutral metal atoms that then nucleate and grow into nanoparticles. A stabilizing (or capping) agent is used to control particle growth and prevent aggregation.[13] [14]

## Experimental Protocol 1: Synthesis of Gold Nanoparticles (Turkevich Method)

The Turkevich method, first developed in 1951, is a simple and widely used technique for synthesizing spherical AuNPs, typically in the 10-20 nm range.[15] In this method, trisodium citrate acts as both the reducing agent and the capping agent.

#### Methodology:

- Preparation: Add 20 mL of 1.0 mM hydrogen tetrachloroaurate (HAuCl<sub>4</sub>) solution to a 50 mL Erlenmeyer flask with a magnetic stir bar.[16] All glassware must be meticulously cleaned, often with aqua regia, to remove any contaminants that could interfere with the synthesis.[17]
- Heating: Place the flask on a stirring hot plate and bring the solution to a rolling boil.[16]
- Reduction: While the solution is boiling and rapidly stirring, quickly inject 2 mL of a 1% trisodium citrate solution.[16]
- Formation: The solution will undergo a series of color changes, from pale yellow to colorless, then to gray, and finally to a deep ruby red. The red color indicates the formation of spherical gold nanoparticles.[17]
- Completion: Continue heating and stirring for approximately 10-15 minutes until the color is stable. Then, remove the flask from the heat and allow it to cool to room temperature while still stirring.[16]
- Storage: Store the resulting colloidal gold solution in a dark bottle, typically refrigerated, to ensure long-term stability.

# Experimental Protocol 2: Synthesis of Silver Nanoparticles (Chemical Reduction Method)





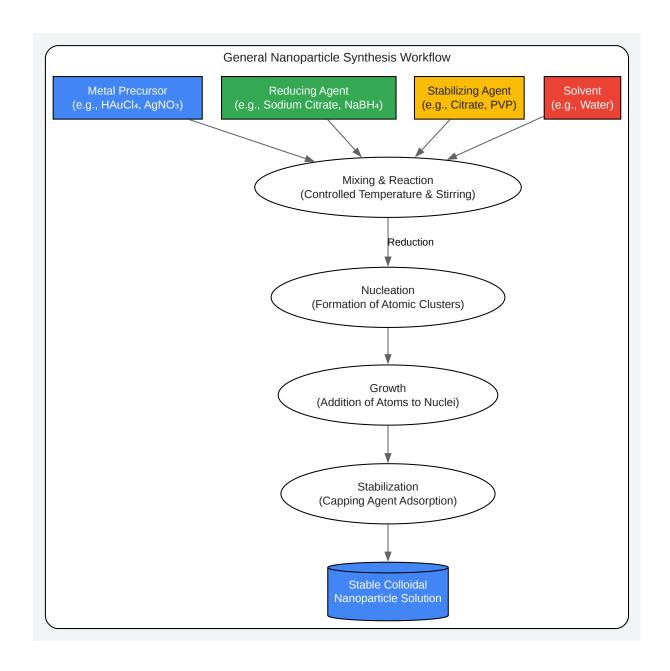


Silver nanoparticles are commonly synthesized by the chemical reduction of a silver salt, such as silver nitrate (AgNO<sub>3</sub>), using a strong reducing agent like sodium borohydride (NaBH<sub>4</sub>).[18] [19]

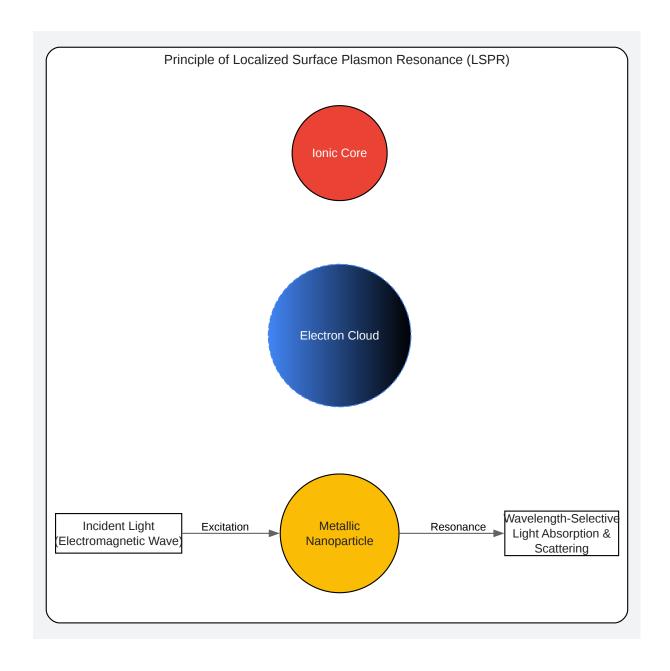
#### Methodology:

- Precursor Preparation: Prepare a 0.1 M solution of silver nitrate (AgNO<sub>3</sub>) in a glass beaker with deionized water.[20]
- Stabilizer Preparation: In a separate beaker, prepare a 0.01 M solution of trisodium citrate,
  which will act as a stabilizing agent.[20]
- Reaction Mixture: In an Erlenmeyer flask, mix 18.5 mL of deionized water with 0.5 mL of the 0.01 M sodium citrate solution and 0.5 mL of the 0.01 M silver nitrate solution. Stir the mixture gently.[20]
- Reduction: Prepare a fresh, ice-cold solution of 0.1 M sodium borohydride (NaBH<sub>4</sub>). While vigorously stirring the silver nitrate/citrate mixture, add the NaBH<sub>4</sub> solution dropwise.[18]
- Formation: The appearance of a stable yellow color indicates the formation of silver nanoparticles.[18] The size of the resulting nanoparticles can be controlled by adjusting the temperature, stirring speed, and the rate of addition of the reducing agent.[21]
- Characterization: The formation and stability of the AgNPs can be confirmed by analyzing their Surface Plasmon Resonance (SPR) band using UV-Visible Spectroscopy.[18]

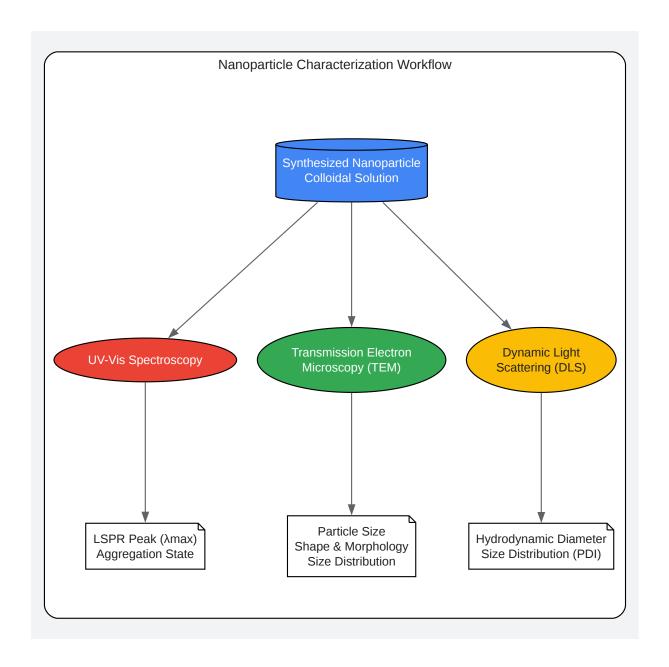




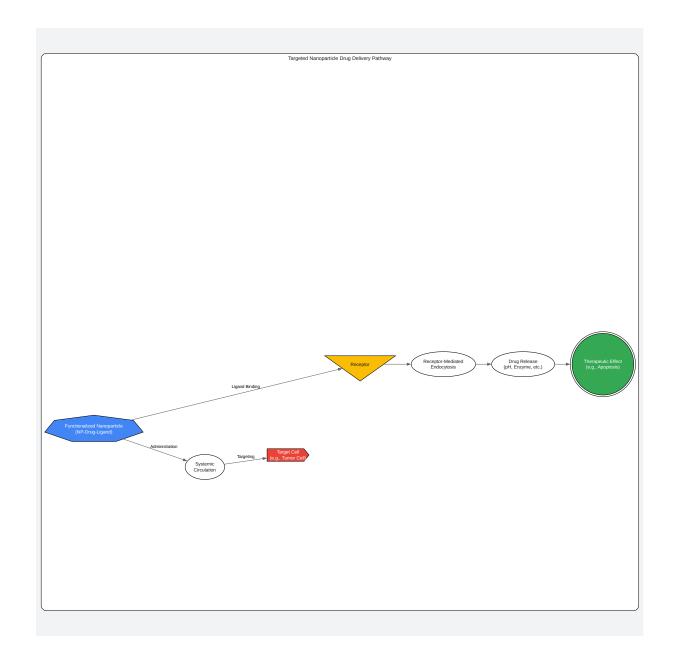












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